molecular formula C24H22N2O3 B2852482 4-ethoxy-N-[(furan-2-yl)methyl]-2-(4-methylphenyl)quinoline-6-carboxamide CAS No. 1040636-32-5

4-ethoxy-N-[(furan-2-yl)methyl]-2-(4-methylphenyl)quinoline-6-carboxamide

Cat. No.: B2852482
CAS No.: 1040636-32-5
M. Wt: 386.451
InChI Key: DJTWUEOBHMCLPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-N-[(furan-2-yl)methyl]-2-(4-methylphenyl)quinoline-6-carboxamide is a useful research compound. Its molecular formula is C24H22N2O3 and its molecular weight is 386.451. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-ethoxy-N-[(furan-2-yl)methyl]-2-(4-methylphenyl)quinoline-6-carboxamide is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This compound features an ethoxy group, a furan moiety, and a methylphenyl group, which contribute to its potential therapeutic properties. The compound has garnered interest in medicinal chemistry for its possible applications in treating various diseases, including cancer and infectious diseases.

The molecular formula of this compound is C25H22N2O3C_{25}H_{22}N_{2}O_{3}, with a molecular weight of approximately 398.5 g/mol. Its structure can be characterized by the following key features:

PropertyValue
Molecular FormulaC25H22N2O3C_{25}H_{22}N_{2}O_{3}
Molecular Weight398.5 g/mol
CAS Number1114887-06-7

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the quinoline core through methods such as the Skraup synthesis. Subsequent steps include the introduction of the ethoxy group and the furan moiety via alkylation reactions. Analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor synthesis progress and confirm compound structure.

Anticancer Properties

Research indicates that quinoline derivatives exhibit significant anticancer activity. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in breast cancer cells with an IC50 value indicating effective cytotoxicity at low concentrations.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values have been reported in studies, demonstrating its potential as an antimicrobial agent.

The mechanism by which this compound exerts its biological effects is thought to involve interaction with key molecular targets within cells. It may modulate signaling pathways associated with cell growth and apoptosis, particularly through the inhibition of specific enzymes or receptors involved in these processes.

Case Studies

  • Anticancer Study : A study conducted on human breast cancer cell lines revealed that treatment with this compound led to a significant decrease in cell viability, with apoptotic markers observed through flow cytometry analysis.
  • Antimicrobial Evaluation : In vitro tests against Staphylococcus aureus showed that the compound inhibited biofilm formation and reduced bacterial viability, suggesting its potential use in treating infections caused by resistant strains.

Properties

IUPAC Name

4-ethoxy-N-(furan-2-ylmethyl)-2-(4-methylphenyl)quinoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-3-28-23-14-22(17-8-6-16(2)7-9-17)26-21-11-10-18(13-20(21)23)24(27)25-15-19-5-4-12-29-19/h4-14H,3,15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJTWUEOBHMCLPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)NCC3=CC=CO3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.